
2-(4-Fluorophenyl)cyclobutan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11FO. It is a cyclobutane derivative where a fluorophenyl group is attached to the cyclobutane ring.
Synthetic Routes and Reaction Conditions:
[2 + 2] Cycloaddition: The primary method for synthesizing cyclobutane derivatives, including this compound, is the [2 + 2] cycloaddition reaction.
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale [2 + 2] cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of cyclobutanol derivatives.
Substitution: The fluorophenyl group in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorophenyl)cyclobutan-1-OL has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)cyclobutan-1-OL: This compound has a similar structure but with the fluorophenyl group attached at a different position on the cyclobutane ring.
1-(4-Fluorophenyl)cyclobutan-1-OL: Another isomer with the fluorophenyl group attached at the same position but with different stereochemistry.
Uniqueness: 2-(4-Fluorophenyl)cyclobutan-1-OL is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11FO |
|---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H11FO/c11-8-3-1-7(2-4-8)9-5-6-10(9)12/h1-4,9-10,12H,5-6H2 |
InChI-Schlüssel |
HSMKGJZCRMJNEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1C2=CC=C(C=C2)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B13304646.png)
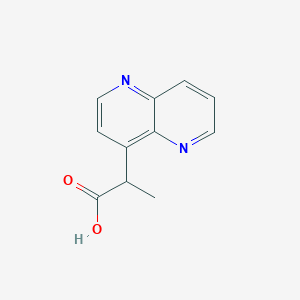
![1-Methyl-N-[1-(3-methylthiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13304661.png)

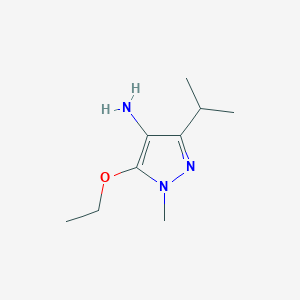

![2-(2-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13304693.png)
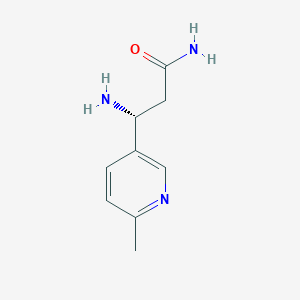
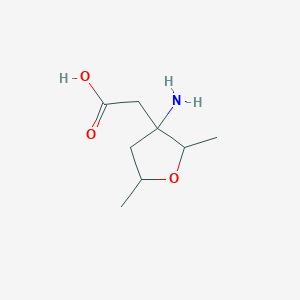
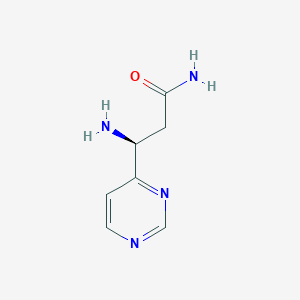
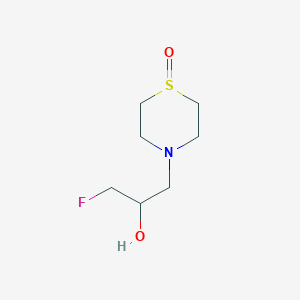

![4-[(3,4-Difluorophenyl)methylidene]piperidine](/img/structure/B13304730.png)
